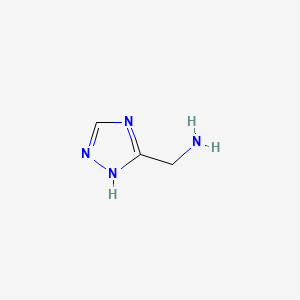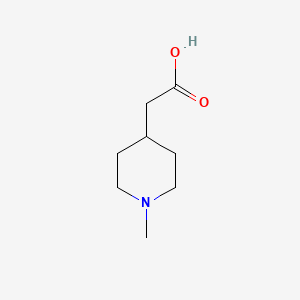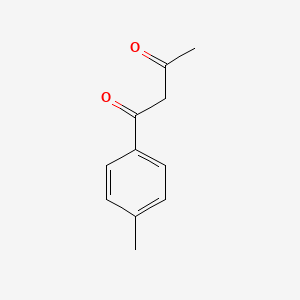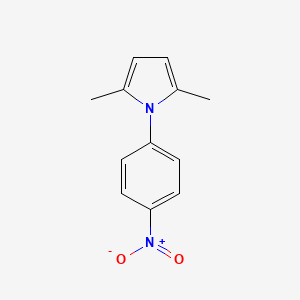
2,5-Dimethyl-1-(4-Nitrophenyl)-1H-Pyrrol
Übersicht
Beschreibung
OSM-S-287 ist eine Verbindung, die zur Gruppe der Aminothienopyrimidine gehört und wegen ihres Potenzials zur Behandlung von Malaria untersucht wird. Diese Verbindung ist Teil des Open Source Malaria-Projekts, das sich zum Ziel gesetzt hat, durch Open-Source-Zusammenarbeit neue Antimalariamittel zu entwickeln. OSM-S-287 hat eine vielversprechende Wirkung gegen Plasmodium falciparum gezeigt, den Parasiten, der für die schwerste Form der Malaria verantwortlich ist.
Wissenschaftliche Forschungsanwendungen
OSM-S-287 wurde ausgiebig auf sein Potenzial zur Behandlung von Malaria untersucht. Seine Wirkung gegen Plasmodium falciparum macht es zu einem vielversprechenden Kandidaten für die Entwicklung von Antimalariamitteln. Darüber hinaus machen die Struktur und Reaktivität der Verbindung sie zu einem wertvollen Werkzeug in der medikamentenchemischen Forschung, wo sie verwendet werden kann, um neue Synthesewege und Reaktionsmechanismen zu erforschen.
Wirkmechanismus
Der Wirkmechanismus von OSM-S-287 beinhaltet die Hemmung der Plasmodium falciparum Asparaginyl-tRNA-Synthetase (PfAsnRS). Dieses Enzym ist für die Proteinsynthese im Parasiten von entscheidender Bedeutung. OSM-S-287 hemmt die Proteintranslation und aktiviert die Aminosäure-Hunger-Antwort im Parasiten. Die Verbindung bildet einen kovalenten Addukt mit dem Enzym, was zu dessen Hemmung führt .
Wirkmechanismus
Target of Action
The primary target of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is the recombinant Chinese hamster ovary cells . These cells have been used as a host in monoclonal antibody production due to their robustness, high productivity, and ability to produce proteins with ideal glycans .
Mode of Action
The compound interacts with its targets by suppressing cell growth and increasing both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production . In addition, the compound also suppresses the galactosylation on a monoclonal antibody, which is a critical quality attribute of therapeutic monoclonal antibodies .
Biochemical Pathways
It is known that the compound influences the glucose uptake rate and atp production in the cells, which are key components of cellular metabolism . It also affects the process of galactosylation on a monoclonal antibody .
Pharmacokinetics
The compound’s ability to suppress cell growth and increase glucose uptake suggests it is readily absorbed and distributed within the cellular environment .
Result of Action
The result of the compound’s action is an increase in monoclonal antibody production. It achieves this by suppressing cell growth, increasing glucose uptake, and ATP production, and suppressing the galactosylation on a monoclonal antibody .
Action Environment
The action of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole is influenced by the cellular environment. Factors such as the availability of glucose and ATP, as well as the state of the cells, can impact the compound’s efficacy
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von OSM-S-287 beinhaltet die Konstruktion des Thienopyrimidingerüsts. Einer der wichtigsten Schritte bei der Synthese ist die Lithiierung/Halogenierung eines chlorierten Thienopyrimidons, wodurch die gewünschte Funktionalität unter Beibehaltung brauchbarer Ausbeuten eingeführt wird. Die Aminogruppe wird an der 4-Position unter Verwendung von Ammoniumhydroxidlösung in einem verschlossenen Rohr bei 120 °C eingeführt .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für OSM-S-287 nicht im Detail beschrieben sind, würde der allgemeine Ansatz darin bestehen, die in Laborumgebungen verwendeten Synthesewege zu skalieren. Dies würde die Optimierung der Reaktionsbedingungen beinhalten, um hohe Ausbeuten und Reinheit zu gewährleisten, sowie die Implementierung effizienter Reinigungstechniken.
Chemische Reaktionsanalyse
Arten von Reaktionen
OSM-S-287 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in der Verbindung vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind bei der Modifikation des Thienopyrimidingerüsts üblich.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Bei Substitutionsreaktionen werden Reagenzien wie Alkylhalogenide und Nukleophile eingesetzt.
Hauptsächlich gebildete Produkte
Die hauptsächlich aus diesen Reaktionen gebildeten Produkte hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. So kann die Oxidation verschiedene oxidierte Derivate ergeben, während Substitutionsreaktionen verschiedene funktionelle Gruppen in das Thienopyrimidingerüst einführen können.
Analyse Chemischer Reaktionen
Types of Reactions
OSM-S-287 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the thienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the thienopyrimidine scaffold.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
OSM-S-106: Eine weitere Aminothienopyrimidin-Verbindung mit Wirkung gegen Plasmodium falciparum.
TCMDC-135294: Eine strukturell verwandte Verbindung, die aus einer GSK-Bibliothek identifiziert wurde.
Einzigartigkeit
OSM-S-287 ist einzigartig aufgrund seiner spezifischen strukturellen Merkmale und seiner starken Wirkung gegen Plasmodium falciparum. Seine Fähigkeit, einen kovalenten Addukt mit PfAsnRS zu bilden, unterscheidet es von anderen ähnlichen Verbindungen, was es zu einem wertvollen Kandidaten für die weitere Entwicklung als Antimalariamittel macht.
Eigenschaften
IUPAC Name |
2,5-dimethyl-1-(4-nitrophenyl)pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-3-4-10(2)13(9)11-5-7-12(8-6-11)14(15)16/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXJRCFOGAIXRCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332600 | |
| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5044-22-4 | |
| Record name | 2,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5044-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole and how do they influence its crystal packing?
A1: The research highlights several key structural features of 2,5-dimethyl-1-(4-nitrophenyl)-1H-pyrrole []:
- Planar Rings: The molecule contains both a pyrrole and a phenyl ring, which are confirmed to be primarily planar due to their aromatic nature [].
- Methyl Substituents: The presence of methyl groups at the 2 and 5 positions of the pyrrole ring influences the overall planarity of the molecule compared to unsubstituted analogs [].
- Nitro Group Orientation: The nitro group attached to the phenyl ring exhibits a slight twist relative to the phenyl plane [].
- C-H—π Interactions: The primary intermolecular interactions are C-H—π interactions, where hydrogen atoms from one molecule interact with the electron-rich π system of the pyrrole ring in adjacent molecules []. This interaction forms chains of molecules within the crystal lattice [].
- Absence of Classical Hydrogen Bonds: Notably, the molecule lacks conventional hydrogen bond donors, preventing the formation of classical hydrogen bonds in the crystal structure [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


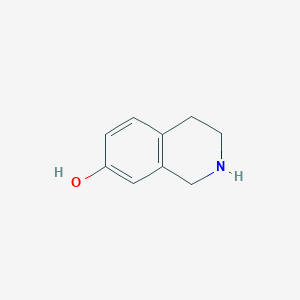

![1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1297407.png)
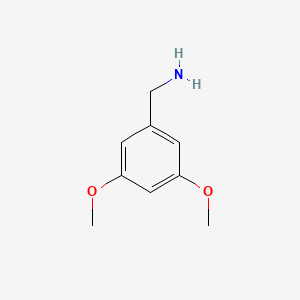
![8-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1297412.png)
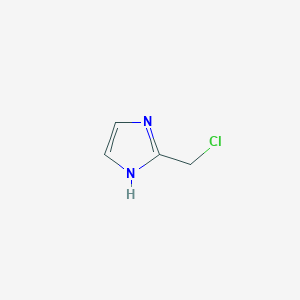

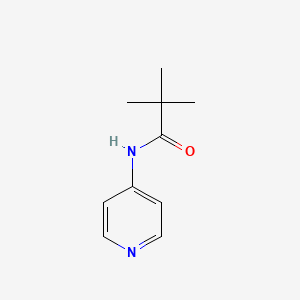
![3-(4,6-Diamino-2,2-dimethyl-2H-[1,3,5]triazin-1-yl)-benzoic acid](/img/structure/B1297421.png)

